molecular formula C18H21N3O5 B2500807 methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate CAS No. 1798517-50-6

methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate

Cat. No.: B2500807
CAS No.: 1798517-50-6
M. Wt: 359.382
InChI Key: JKZAXETUUXPIJE-UHFFFAOYSA-N
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Description

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a formamido-carbamoyl side chain and a 1-methylpyrrole-containing hydroxypropyl group. Its structure integrates multiple functional groups:

  • Methyl benzoate ester: Provides lipophilicity and stability.
  • 3-Hydroxypropyl chain: Introduces stereochemical complexity and hydrophilic interactions.
  • 1-Methylpyrrole: A five-membered aromatic heterocycle contributing to π-π stacking and electronic effects.

Properties

IUPAC Name

methyl 4-[[2-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-21-11-3-4-14(21)15(22)9-10-19-16(23)17(24)20-13-7-5-12(6-8-13)18(25)26-2/h3-8,11,15,22H,9-10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZAXETUUXPIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate typically involves multiple steps:

    Formation of the Pyrrole Derivative: The pyrrole derivative can be synthesized through the reaction of 1-methyl-1H-pyrrole with appropriate reagents to introduce the hydroxypropyl group.

    Carbamoylation: The hydroxypropyl pyrrole derivative is then reacted with a carbamoyl chloride to form the carbamoyl intermediate.

    Coupling with Benzoate: The carbamoyl intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving pyrrole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The pyrrole moiety can interact with enzymes or receptors, modulating their activity. The carbamoylformamido bridge may facilitate binding to proteins or nucleic acids, influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Benzoate Esters with Heterocyclic Substituents

Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate (Compound 38, )
  • Key Differences :
    • Ester Group : Ethyl vs. methyl in the target compound. Ethyl esters generally exhibit slightly higher lipophilicity.
    • Heterocycle : Pyrazole () vs. pyrrole (target). Pyrazoles are more electronegative due to two adjacent nitrogen atoms, altering electronic distribution.
    • Substituents : The tetrafluoropropan-2-yl group in Compound 38 introduces strong electron-withdrawing effects, absent in the target compound.
  • Synthesis : Compound 38 was synthesized via nucleophilic substitution (58% yield) using ethyl 4-hydroxybenzoate and a pyrazole carboxamide derivative .
Methyl 4,6-Diamino-2-[1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]Pyridin-3-yl]-5-Pyrimidinyl(Methyl)Carbamate ()
  • Key Differences :
    • Core Structure : Pyrazolo-pyridine-pyrimidine fused system vs. benzoate-pyrrole in the target. Fused systems often enhance rigidity and binding affinity.
    • Functional Groups : Fluorobenzyl and pyrimidinyl carbamate groups offer distinct reactivity compared to the target’s hydroxypropyl chain.

Carbamoyl and Formamido Derivatives

Compound 2 ()
  • Structure : Features a triazole ring with NH-triazole (δ 13.0 ppm in ¹H-NMR) and aromatic protons.
  • Comparison :
    • The target’s formamido-carbamoyl group may exhibit similar NH proton shifts but with distinct hydrogen-bonding patterns due to the pyrrole’s electron-rich environment.
    • Triazoles () are more polar than pyrroles, affecting solubility and metabolic stability .

Heterocyclic Systems in Drug Design ()

Compounds like 4i and 4j () incorporate coumarin and pyrimidinone moieties.

  • Coumarin : Enhances fluorescence and intercalation properties, absent in the target.
  • Pyrimidinone: Offers hydrogen-bonding sites analogous to the target’s carbamoyl group but within a six-membered ring .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Feature Target Compound Compound 38 () Compound 2 ()
Core Structure Benzoate ester + pyrrole Benzoate ester + pyrazole Triazole + aromatic system
Ester Group Methyl Ethyl N/A
Heterocycle 1-Methylpyrrole 1-Methyl-3-propylpyrazole 1,2,4-Triazole
Key Functional Groups Formamido-carbamoyl Carboxamide, tetrafluoropropyl α-Phenylacetyl, NH-triazole
Synthetic Yield Not reported 58% Not reported

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Compound 38 ()
Lipophilicity (LogP) Moderate (methyl ester) Higher (ethyl ester, CF₃ groups)
Hydrogen Bond Donors 3 (NH, OH) 2 (NH)
Melting Point Not reported 97–99°C

Research Implications

  • Bioactivity : The target’s pyrrole and hydroxypropyl groups may confer selectivity for enzymes or receptors preferring aromatic and flexible ligands, contrasting with pyrazole-based compounds () optimized for rigidity.
  • Synthetic Challenges : The formamido-carbamoyl linkage may require specialized coupling agents, akin to the iodonium salt used in .

Biological Activity

Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H20N4O4C_{16}H_{20}N_{4}O_{4}. The compound features a pyrrole ring, which is known for its biological significance and pharmacological properties.

PropertyValue
Molecular Weight320.36 g/mol
LogP0.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds8

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of p-aminobenzoic acid (PABA), which share structural similarities, exhibited significant inhibition of cancer cell proliferation across various lines:

  • MCF-7 (breast cancer) : Some derivatives showed IC50 values ranging from 3.0 µM to over 10 µM, indicating potent antiproliferative effects.
  • A549 (lung cancer) : Compounds demonstrated considerable growth inhibition, with IC50 values as low as 5.97 µM.

These findings suggest that this compound may possess similar or enhanced anticancer activity due to its unique structure.

Neuroprotective Effects

The pyrrole moiety in the compound is associated with neuroprotective properties. Research indicates that compounds containing pyrrole can modulate neuroinflammatory pathways and exhibit antioxidant activity. For example:

  • Mechanisms : These compounds may reduce oxidative stress and inhibit apoptosis in neuronal cells.
  • Case Studies : In vitro studies have shown that certain pyrrole derivatives can protect against glutamate-induced neurotoxicity, a common pathway in neurodegenerative diseases.

Mechanistic Insights

Understanding the mechanism of action for this compound involves examining its interaction with biological targets:

  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in oncology and neuroprotection. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structural Optimization : To enhance potency and selectivity against cancer cells.

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